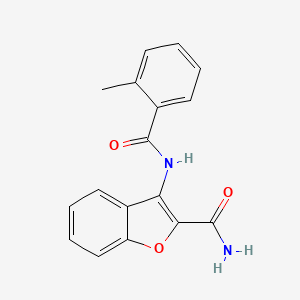

3-(2-Methylbenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

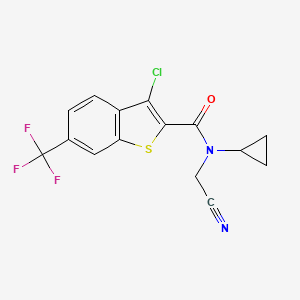

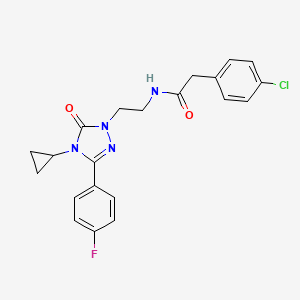

3-(2-Methylbenzamido)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran carboxamides. It is also known by its chemical name, MMB-FUBINACA. This compound is a synthetic cannabinoid that is similar in structure to the psychoactive compound found in marijuana. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body.

Scientific Research Applications

Drug Discovery and Development

3-(2-Methylbenzamido)benzofuran-2-carboxamide: is a compound that has shown promise in the field of drug discovery. Its structure is conducive to binding with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Anticancer Properties

Benzofuran derivatives, including 3-(2-Methylbenzamido)benzofuran-2-carboxamide , have been studied for their potential anticancer properties. They are found to be effective in inhibiting the growth of cancer cells, which could lead to the development of new oncology drugs .

Antimicrobial Activity

These compounds also exhibit antimicrobial activity, suggesting their use in creating new antibiotics to combat resistant strains of bacteria .

Organic Synthesis

In organic chemistry, 3-(2-Methylbenzamido)benzofuran-2-carboxamide serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of benzofuran derivatives, which are useful in synthesizing complex organic molecules .

C–H Arylation

The compound is particularly useful in C–H arylation chemistry, where it can be used to introduce aryl or heteroaryl substituents into the benzofuran scaffold .

Material Science

The unique structure of 3-(2-Methylbenzamido)benzofuran-2-carboxamide makes it suitable for applications in material science. It can be used to create novel materials with specific electronic or optical properties.

Sigma Receptor Ligands

Benzofuran-2-carboxamide derivatives are synthesized as ligands for sigma receptors, which have implications in the development of new materials for medical imaging technologies .

Biological Studies

The biological activity of benzofuran compounds makes them useful tools in biological studies to understand cellular processes and disease mechanisms.

Enzyme Inhibition

These compounds can act as enzyme inhibitors, providing a pathway to study enzyme function and its role in various diseases .

Pharmacological Research

Benzofuran derivatives are used in pharmacological research to explore their therapeutic potential across various medical conditions.

Antidepressant Effects

Some benzofuran derivatives are known to have antidepressant effects, which can lead to the development of new mental health treatments .

Chemical Synthesis Methodology

The compound is involved in the development of new chemical synthesis methodologies, which can lead to more efficient and sustainable chemical processes.

Transamidation Chemistry

It is used in transamidation chemistry, which is a valuable reaction in the synthesis of a diverse set of benzofuran-2-carboxamide derivatives .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Methylbenzamido)benzofuran-2-carboxamide are currently unknown. This compound is a benzofuran derivative, and many benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

Given the biological activities of benzofuran derivatives, it can be hypothesized that this compound may have potential effects at the molecular and cellular levels . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Methylbenzamido)benzofuran-2-carboxamide is not well-understood Factors such as pH, temperature, and presence of other molecules can potentially affect the action of this compound

properties

IUPAC Name |

3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-6-2-3-7-11(10)17(21)19-14-12-8-4-5-9-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGFPYPXOUIFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylbenzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)

![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)